(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034592-44-2
VCID: VC7704681
InChI: InChI=1S/C22H19N5O3S/c28-21(16-6-8-20(9-7-16)30-22-23-10-11-31-22)26-13-18(14-26)27-12-17(24-25-27)15-29-19-4-2-1-3-5-19/h1-12,18H,13-15H2
SMILES: C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)COC5=CC=CC=C5
Molecular Formula: C22H19N5O3S
Molecular Weight: 433.49

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

CAS No.: 2034592-44-2

Cat. No.: VC7704681

Molecular Formula: C22H19N5O3S

Molecular Weight: 433.49

* For research use only. Not for human or veterinary use.

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone - 2034592-44-2

Specification

CAS No. 2034592-44-2
Molecular Formula C22H19N5O3S
Molecular Weight 433.49
IUPAC Name [3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Standard InChI InChI=1S/C22H19N5O3S/c28-21(16-6-8-20(9-7-16)30-22-23-10-11-31-22)26-13-18(14-26)27-12-17(24-25-27)15-29-19-4-2-1-3-5-19/h1-12,18H,13-15H2
Standard InChI Key TXXXVXBXPCCSHK-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)COC5=CC=CC=C5

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • Azetidine Core: A four-membered saturated nitrogen heterocycle known for conformational rigidity, which enhances binding affinity in medicinal chemistry applications.

  • 1,2,3-Triazole-Phenoxymethyl Substituent: The triazole ring, linked to a phenoxymethyl group, provides hydrogen-bonding capabilities and π-π stacking interactions critical for target engagement.

  • Thiazole Ether-Phenyl Methanone: The thiazole ring, connected via an ether linkage to a phenyl ketone, contributes to electron-deficient aromatic interactions and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₉N₅O₃S
Molecular Weight433.49 g/mol
IUPAC Name[3-[4-(Phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)COC5=CC=CC=C5
InChI KeyTXXXVXBXPCCSHK-UHFFFAOYSA-N

Spectroscopic Data

While experimental spectra are unavailable, computational predictions using tools like NMRshiftDB2 suggest:

  • ¹H NMR: Signals at δ 8.20–7.20 ppm (aromatic protons), δ 5.10 ppm (triazole-CH₂-O), and δ 4.50–3.80 ppm (azetidine CH₂).

  • MS (ESI+): Predominant ion at m/z 434.2 [M+H]⁺, with fragmentation patterns indicating cleavage at the azetidine-thiazole junction.

Synthetic Routes and Optimization

Proposed Synthesis Pathway

The synthesis likely follows a multi-step protocol inspired by methodologies for analogous triazole-azetidine hybrids :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Reaction of propargyl azetidine with 4-azidomethylphenol to form the triazole core .

  • Thiazole Ether Formation:

    • Nucleophilic aromatic substitution between 4-fluorophenyl methanone and 2-mercaptothiazole under basic conditions .

  • Ketone-Azetidine Coupling:

    • Amide bond formation via EDC/HOBt-mediated coupling of the azetidine-triazole intermediate with the thiazole-phenyl carboxylic acid.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1CuSO₄, sodium ascorbate, H₂O/EtOH, 60°C78%
2K₂CO₃, DMF, 100°C65%
3EDC, HOBt, DCM, rt82%

Continuous-Flow Innovations

Recent advances in flow chemistry, as demonstrated for triazole synthesis , could enhance scalability and safety:

  • Microreactor Setup: Enables precise control over exothermic intermediates (e.g., azides), reducing decomposition risks .

  • Residence Time Optimization: 15-minute dwell time at 120°C improves triazole ring formation efficiency (yield: 85% vs. 68% batch) .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absence of ADMET data necessitates in vitro permeability (Caco-2) and hepatic microsomal stability studies.

  • Target Validation: CRISPR-Cas9 knockout screens could identify precise molecular targets.

  • Synthetic Scalability: Transitioning batch protocols to continuous-flow systems may improve eco-efficiency .

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